molecular formula C11H17BClNO2 B1388038 (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride CAS No. 229009-42-1

(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride

Cat. No.: B1388038
CAS No.: 229009-42-1
M. Wt: 241.52 g/mol
InChI Key: XJTAVEWPXXNWGK-UHFFFAOYSA-N
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Description

(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C11H17BClNO2 and a molecular weight of 241.52 g/mol. This compound is widely used in organic chemistry, particularly in the synthesis of various bioactive compounds and as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromophenylboronic acid with piperidine under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent . The reaction proceeds under mild conditions, making it suitable for various functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form phenols or quinones.

    Reduction: The compound can be reduced to form the corresponding borane or boronate esters.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols and Quinones: Formed through oxidation.

    Borane or Boronate Esters: Formed through reduction.

Scientific Research Applications

(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride has a wide range of scientific research applications:

    Organic Synthesis: Used as a reagent in the synthesis of various bioactive compounds.

    Drug Development: Employed in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and kinase inhibitors.

    Biochemistry: Used in the study of biochemical and physiological effects.

    Industrial Applications: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, forming a palladium-boron complex that facilitates the formation of carbon-carbon bonds . The boronic acid group also interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinylboronic Acid: Another boronic acid derivative used in similar applications.

    (4-Boronophenyl)(piperidin-1-yl)methanone: A structurally similar compound with different functional groups.

Uniqueness

(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride is unique due to its combination of a piperidine ring and a boronic acid group, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions under mild conditions makes it a valuable reagent in both academic and industrial research .

Properties

IUPAC Name

(4-piperidin-1-ylphenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2.ClH/c14-12(15)10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h4-7,14-15H,1-3,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTAVEWPXXNWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCCCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660584
Record name [4-(Piperidin-1-yl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229009-42-1
Record name [4-(Piperidin-1-yl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Piperidino)phenylboronic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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